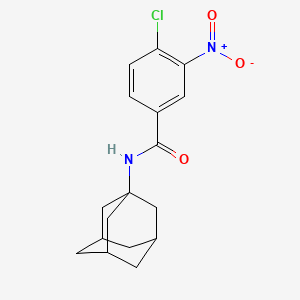

N-1-adamantyl-4-chloro-3-nitrobenzamide

Description

Properties

IUPAC Name |

N-(1-adamantyl)-4-chloro-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O3/c18-14-2-1-13(6-15(14)20(22)23)16(21)19-17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXSKGMYZSIGQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Analysis

The following table summarizes key structural features of N-1-adamantyl-4-chloro-3-nitrobenzamide and related compounds:

*Inferred molecular formula and weight based on structural analogy.

Key Observations:

Adamantyl vs. Aromatic Substitutions : The adamantyl group in the target compound and introduces significant steric bulk compared to acetamidophenyl or phenethyl groups. This may reduce solubility but improve membrane permeability.

Substituent Positions: The 4-Cl and 3-NO₂ arrangement in the target compound and creates distinct electronic effects.

Functional Group Diversity : The acetamido group in adds hydrogen-bonding capacity, whereas the phenethyl chain in offers conformational flexibility.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-1-adamantyl-4-chloro-3-nitrobenzamide, and how can reaction conditions be controlled to improve yield and purity?

- Methodology : The compound can be synthesized via amidation between 4-chloro-3-nitrobenzoic acid and 1-adamantylamine. A coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane or DMF is recommended. Reaction temperature should be maintained at 0–5°C during acid chloride formation to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound, and how should data interpretation address potential ambiguities?

- Methodology :

- 1H/13C NMR : Assign peaks using DEPT and HSQC to resolve overlapping signals, particularly for adamantyl protons (δ ~1.6–2.2 ppm) and aromatic protons (δ ~7.5–8.5 ppm). The nitro group may cause deshielding in adjacent carbons .

- X-ray crystallography : Use SHELX or ORTEP-3 for structure refinement. The adamantyl group’s rigidity aids in resolving torsional ambiguities .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (calc. 300.35 g/mol). Fragmentation patterns should align with nitro and chloro substituents .

Q. How does the nitro group influence the compound’s stability under varying storage conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. The nitro group may hydrolyze under alkaline conditions; store in inert atmospheres (argon) at –20°C. UV-Vis spectroscopy tracks degradation products (λmax ~300 nm for nitrobenzamide derivatives) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution or reduction reactions?

- Methodology :

- DFT calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G*) to identify electrophilic centers. The nitro group at C3 directs nucleophilic attack to C4 (chloro-substituted position) due to resonance effects .

- MD simulations : Analyze solvent effects (e.g., DMSO vs. THF) on reaction pathways. Polar aprotic solvents stabilize transition states in reduction reactions (e.g., catalytic hydrogenation to amine derivatives) .

Q. What strategies resolve contradictions in crystallographic data when the adamantyl group induces disorder in the lattice?

- Methodology :

- Twinning analysis : Use SHELXL’s TWIN command to model rotational disorder in the adamantyl moiety. High-resolution data (<1.0 Å) improves refinement .

- Dynamic occupancy refinement : Adjust occupancy factors for disordered atoms while maintaining reasonable thermal parameters (Ueq < 0.1 Ų) .

Q. How does the adamantyl moiety affect the compound’s pharmacokinetic properties in biological studies?

- Methodology :

- LogP determination : Use shake-flask method (octanol/water) to assess lipophilicity. Adamantyl increases LogP (predicted ~3.5), enhancing membrane permeability but potentially reducing solubility .

- Metabolic stability assays : Incubate with liver microsomes (human/rat). Adamantyl’s steric bulk may slow cytochrome P450-mediated oxidation compared to non-bulky analogs .

Q. What experimental approaches validate contradictory bioactivity results between in vitro and in vivo models?

- Methodology :

- Dose-response normalization : Adjust for differences in bioavailability using pharmacokinetic modeling (e.g., NONMEM). Adamantyl’s slow metabolism may require higher in vitro concentrations to mirror in vivo exposure .

- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., nitro-reduced derivatives) that may contribute to discrepancies .

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.